2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further connected to a propanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
Based on the structure-activity relationship of similar compounds, it is suggested that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . These compounds may exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Pharmacokinetics
Compounds with similar structures have shown rapid absorption, high bioavailability, extensive tissue distribution, and elimination primarily via hepatic metabolism .
Preparation Methods
The synthesis of 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.
Attachment of the Propanol Moiety: The final step involves the attachment of the propanol group through a reduction reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar compounds to 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol include:
1-(2-fluorobenzyl)-1H-1,2,3-triazole: Lacks the propanol moiety.
2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Contains a chlorobenzyl group instead of a fluorobenzyl group.
2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethanol moiety instead of a propanol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGDMBBEORDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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